

# TG-100435 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

Get Quote

# **In-Depth Technical Guide: TG-100435**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2][3] It has garnered significant interest in cancer research due to its inhibitory activity against several members of the Src family kinases, which are crucial regulators of various cellular processes often dysregulated in cancer. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **TG-100435**.

# **Chemical Structure and Properties Chemical Structure**

The chemical structure of **TG-100435** is depicted below.

IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine[1]

Molecular Formula: C<sub>26</sub>H<sub>25</sub>Cl<sub>2</sub>N<sub>5</sub>O[1]

CAS Number: 867330-68-5[1]

# **Physicochemical Properties**



A summary of the known physicochemical properties of **TG-100435** is presented in the table below. Specific experimental values for properties such as melting and boiling points are not readily available in the public domain.

| Property         | Value                 | Source  |
|------------------|-----------------------|---------|
| Molecular Weight | 494.42 g/mol          | [1]     |
| Appearance       | Solid (form may vary) | General |
| Solubility       | Soluble in DMSO       | [4][5]  |
| Melting Point    | Not available         | -       |
| Boiling Point    | Not available         | -       |

# Biological Activity and Pharmacokinetics Kinase Inhibitory Activity

**TG-100435** is a potent inhibitor of several Src family kinases. The inhibitory constants (Ki) for various kinases are summarized in the following table.

| Kinase              | Inhibition Constant (Ki) (nM) |  |
|---------------------|-------------------------------|--|
| Src                 | 13 - 64                       |  |
| Lyn                 | 13 - 64                       |  |
| Abl                 | 13 - 64                       |  |
| Yes                 | 13 - 64                       |  |
| Lck                 | 13 - 64                       |  |
| EphB4               | 13 - 64                       |  |
| Source:[1][2][3][6] |                               |  |

# **Pharmacokinetic Properties**



Pharmacokinetic studies have been conducted in several animal models, demonstrating good oral bioavailability.

| Species       | Systemic Clearance<br>(mL/min/kg) | Oral Bioavailability (%) |
|---------------|-----------------------------------|--------------------------|
| Mouse         | 20.1                              | 74                       |
| Rat           | 12.7                              | 23                       |
| Dog           | 14.5                              | 11                       |
| Source:[1][3] |                                   |                          |

#### Metabolism

The primary metabolite of **TG-100435** is its N-oxide derivative, TG100855. This metabolite is notably 2 to 9 times more potent as a kinase inhibitor than the parent compound.[1][3] The biotransformation is primarily mediated by flavin-containing monooxygenases.[1][7]

# **Mechanism of Action and Signaling Pathway**

**TG-100435** exerts its biological effects by inhibiting the activity of Src family kinases. These non-receptor tyrosine kinases are key components of signal transduction pathways initiated by various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][7][8][9] Upon activation of these receptors, Src kinases are recruited and subsequently phosphorylate a multitude of downstream effector proteins, leading to the activation of pro-survival and proliferative signaling cascades, including the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways. By inhibiting Src family kinases, **TG-100435** effectively blocks these downstream signals, thereby impeding cancer cell proliferation, survival, and migration.





Click to download full resolution via product page

Caption: Mechanism of action of TG-100435.

# **Experimental Protocols**

Detailed experimental protocols for the characterization of **TG-100435** are not consistently published in their entirety. The following are representative protocols based on standard methodologies for in vitro kinase and cell-based assays.



# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the inhibitory activity of **TG-100435** against a specific Src family kinase.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.



#### Methodology:

#### Reagent Preparation:

- Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
- Dilute the recombinant Src family kinase to the desired concentration in kinase buffer.
- Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
- Prepare a stock solution of ATP in kinase buffer.
- Prepare serial dilutions of TG-100435 in DMSO, and then dilute further in kinase buffer. A
  DMSO control should also be prepared.

#### Reaction Setup:

- In a 96-well plate, add the kinase solution to each well.
- Add the diluted **TG-100435** or DMSO control to the respective wells.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

#### Kinase Reaction:

- o Initiate the reaction by adding a mixture of the substrate and ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

#### Detection:

 Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which generates a luminescent signal proportional to ADP concentration.

#### Data Analysis:



- Plot the percentage of kinase inhibition against the logarithm of the TG-100435 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. The Ki can then be calculated using the Cheng-Prusoff equation.

# Cell-Based Viability/Cytotoxicity Assay (Representative Protocol)

This protocol outlines a method to assess the effect of **TG-100435** on the viability of cancer cell lines.





Click to download full resolution via product page

Caption: Workflow for a cell-based viability assay.



#### Methodology:

- Cell Culture and Seeding:
  - Culture a relevant cancer cell line (e.g., one with known Src activation) in appropriate growth medium.
  - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- · Compound Treatment:
  - Prepare serial dilutions of TG-100435 in the cell culture medium. A vehicle control (DMSO) should also be prepared.
  - Remove the old medium from the cells and add the medium containing the different concentrations of TG-100435 or the vehicle control.
- Incubation:
  - Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment:
  - Assess cell viability using a suitable method. For example, with an MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Then, solubilize the crystals and measure the absorbance. Alternatively, use a luminescent assay like CellTiter-Glo® which measures ATP levels.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control for each concentration of TG-100435.
  - Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.



### Conclusion

**TG-100435** is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases. Its favorable pharmacokinetic profile and the high potency of its major metabolite make it a valuable tool for preclinical cancer research. The information and representative protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its efficacy in various cancer models and potential for combination therapies is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Src kinase modulates the activation, transport and signalling dynamics of fibroblast growth factor receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase Wikipedia [en.wikipedia.org]
- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src Wikipedia [en.wikipedia.org]
- 9. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG-100435 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1246561#tg-100435-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com